L-Leucyl-L-alanyl-L-leucyl-L-leucine
Description
Structure
2D Structure
Properties
CAS No. |
918661-78-6 |
|---|---|
Molecular Formula |
C21H40N4O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-11(2)8-15(22)19(27)23-14(7)18(26)24-16(9-12(3)4)20(28)25-17(21(29)30)10-13(5)6/h11-17H,8-10,22H2,1-7H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
ATTJYVGKIAWSGU-QAETUUGQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Contextual Framework of Oligopeptide Research
Significance of Short Peptides in Biological Systems and Materials Science
Short peptides, consisting of a small number of amino acid residues, are fundamental molecules in a vast array of biological processes. longdom.org These oligopeptides act as hormones, neurotransmitters, and signaling molecules, playing critical roles in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org Their importance extends to their involvement in the body's adaptive responses to stress and maintaining homeostasis. Disturbances in peptide-mediated regulation can lead to various pathological conditions. antiaging-systems.com
Beyond their biological functions, short peptides are increasingly recognized for their potential in materials science. longdom.org Their ability to self-assemble into well-defined nanostructures makes them valuable building blocks for creating novel materials. longdom.org These peptide-based materials, such as hydrogels and nanoparticles, have found applications in tissue engineering, drug delivery systems, and biosensing platforms. longdom.org The inherent biocompatibility and biodegradability of peptides make them particularly attractive for biomedical applications. encyclopedia.pub
The study of short peptides offers several advantages, including their cost-effective synthesis, chemical diversity, and high specificity for their targets. encyclopedia.pub Researchers can easily modify their structures to fine-tune their properties for specific applications. unacademy.com
Overview of Leucine-Containing Oligopeptides in Academic Inquiry
Leucine (B10760876), an essential branched-chain amino acid (BCAA), is a key component in many biologically active oligopeptides. wikipedia.org It is well-established for its role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. nih.govnih.gov This has led to extensive research into leucine-containing peptides for applications in sports nutrition and for mitigating muscle wasting conditions. mdpi.com
Academic inquiry has explored how the presence and position of leucine within a peptide sequence influence its biological activity and physical properties. For instance, dipeptides such as L-alanyl-L-leucine and L-leucyl-L-leucine are studied for their involvement in protein synthesis and their potential for enhanced absorption compared to free-form amino acids. targetmol.comhindustantimes.com Research has shown that dileucine can boost the metabolic processes that drive muscle growth more effectively than free leucine. hindustantimes.com
Furthermore, leucine-rich peptides are investigated for their potential therapeutic effects in metabolic diseases like obesity and diabetes due to their influence on energy and lipid metabolism. nih.gov The hydrophobic nature of leucine's isobutyl side chain also plays a crucial role in the self-assembly of peptides, making leucine-containing oligopeptides a focus of interest in the development of new biomaterials. arizona.edu
Research Scope and Potential of L-Leucyl-L-alanyl-L-leucyl-L-leucine
The tetrapeptide this compound (Leu-Ala-Leu-Leu) represents a specific sequence of interest within the broader field of oligopeptide research. While detailed studies on this exact tetrapeptide are not extensively documented in publicly available literature, its structure suggests several areas of research potential based on the properties of its constituent amino acids.
The high leucine content of Leu-Ala-Leu-Leu points towards potential applications related to the known functions of leucine, such as the stimulation of muscle protein synthesis and regulation of metabolic pathways. nih.govnih.gov Its structure, with alternating hydrophobic residues, could also impart interesting self-assembly properties, making it a candidate for investigation in materials science for the creation of novel nanostructures.
Further research into this compound would likely focus on its synthesis, conformational analysis, and biological activity. Investigating its interaction with cellular receptors and its metabolic fate would be crucial to understanding its potential physiological roles. The unique sequence of this tetrapeptide provides a platform for exploring the specific contributions of alanine (B10760859) within a leucine-rich context, potentially leading to the discovery of novel biological functions or material properties.
Below is a table summarizing the properties of the constituent amino acids of this compound.
| Amino Acid | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| L-Leucine | C6H13NO2 | 131.17 | Essential, branched-chain, hydrophobic, stimulates protein synthesis |
| L-Alanine | C3H7NO2 | 89.09 | Non-essential, aliphatic, small side chain |
Synthetic Methodologies for L Leucyl L Alanyl L Leucyl L Leucine
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a highly efficient and widely adopted methodology for creating peptides. bachem.com The core concept involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of Nα-protected amino acids to build the peptide chain from the C-terminus to the N-terminus. bachem.comnih.gov Each cycle of amino acid addition involves deprotection of the N-terminal group, washing, coupling of the next amino acid, and further washing. bachem.com The insolubility of the support facilitates the removal of excess reagents and soluble by-products by filtration. lifetein.com
The Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most popular chemical approach for SPPS. nih.gov This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the side chains of amino acids that require them. iris-biotech.de The synthesis of L-Leucyl-L-alanyl-L-leucyl-L-leucine, a tetrapeptide with non-reactive side chains, simplifies the process as no side-chain protection is needed.
The synthesis cycle begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comlifetein.com The Fmoc group is cleaved under these mildly basic conditions, while the final peptide's linkage to the resin and any acid-labile side-chain protecting groups remain stable. lifetein.com After the Fmoc removal is complete, the resin is washed thoroughly to eliminate residual piperidine and the cleaved fluorenyl group. chempep.com The subsequent step is the coupling of the next Fmoc-protected amino acid, whose carboxyl group has been activated. This cycle of deprotection, washing, and coupling is repeated until the tetrapeptide sequence is fully assembled. lifetein.com The mild conditions of the Fmoc/tBu strategy make it compatible with a wide range of peptide sequences and modifications. nih.gov
The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. The choice of this reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. bachem.com
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are effective activating agents. bachem.com They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization or rearrangement into an unreactive N-acylurea. To prevent these side reactions and improve reaction rates, an additive like 1-Hydroxybenzotriazole (HOBt) is used. bachem.comcreative-peptides.com HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable, thus minimizing the risk of racemization while efficiently acylating the free amine. creative-peptides.com The combination of DIC/HOBt is a reliable and cost-effective method for peptide bond formation. bachem.com
Aminium/uronium and phosphonium (B103445) salts of HOBt, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and efficient coupling reagents. bachem.com HBTU, in the presence of a tertiary base like N,N-Diisopropylethylamine (DIEA), rapidly converts Fmoc-amino acids into their corresponding OBt active esters. These reagents are known for their high reactivity and fast reaction times, making them suitable for standard and challenging coupling steps. bachem.comcreative-peptides.com
| Reagent Combination | Mechanism | Advantages | Considerations |
|---|---|---|---|
| DIC/HOBt | Forms an O-acylisourea intermediate which is converted to a more stable HOBt-ester. bachem.comcreative-peptides.com | Low cost, minimizes racemization effectively. bachem.com | The byproduct, diisopropylurea (DIU), is soluble in some solvents, aiding removal. bachem.com |
| HBTU/HOBt/Base | Directly forms the HOBt-ester of the amino acid. | High coupling efficiency, rapid reaction rates, suitable for automated synthesis. bachem.comcreative-peptides.com | Byproducts are generally water-soluble, simplifying purification. bachem.com May cause guanidinylation of the free N-terminal amine if used in excess. |
The solid support, or resin, is a fundamental component of SPPS. It must be inert to the synthesis conditions but allow for the cleavage of the completed peptide under specific conditions. peptide.com For the synthesis of this compound, which has a C-terminal carboxylic acid, common choices include Wang resin or 2-Chlorotrityl chloride (2-CTC) resin. peptide.comiris-biotech.de
Wang Resin: This is a widely used support for Fmoc synthesis of peptide acids. iris-biotech.depeptide.com The first amino acid (L-Leucine) is attached to the resin's hydroxymethylbenzyl linker via an ester bond. This linkage is stable to the basic conditions of Fmoc deprotection but can be cleaved with strong acid treatment, typically with high concentrations of trifluoroacetic acid (TFA). iris-biotech.depeptide.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. iris-biotech.de The extreme lability of the linker allows the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in dichloromethane), which keeps acid-sensitive side-chain protecting groups intact if needed. iris-biotech.de This feature is less critical for the target tetrapeptide but offers a gentle cleavage option.
Once the tetrapeptide is fully assembled, the final step is cleavage from the solid support and removal of any side-chain protecting groups (though none are needed for this specific peptide). The cleavage protocol typically involves treating the peptide-resin with a "cocktail" containing a strong acid. For Wang resin, a common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). peptide.com TFA cleaves the ester bond linking the peptide to the resin, water helps in the hydrolysis, and TIS acts as a scavenger to trap reactive cations generated during the process, preventing side reactions. peptide.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the filtrate, often by adding cold diethyl ether. lifetein.com
| Resin | Linker Type | Cleavage Conditions | Key Features |
|---|---|---|---|
| Wang Resin | 4-Hydroxymethylphenoxymethyl | High concentration of TFA (e.g., 95%). peptide.com | Most common resin for peptide acids via Fmoc-SPPS; good stability. peptide.com |
| 2-Chlorotrityl Resin | Trityl-based | Very mild acid (e.g., 1% TFA or acetic acid). iris-biotech.de | Highly acid-sensitive, allows for cleavage of fully protected peptides. iris-biotech.de |
To ensure the synthesis proceeds efficiently, each deprotection and coupling step can be monitored. Incomplete reactions can lead to the formation of deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide. rsc.org
Historically, the most common qualitative method for monitoring the completion of a coupling reaction is the Kaiser test , or ninhydrin (B49086) test. lifetein.com This test detects the presence of free primary amines on the resin. After a coupling step, a small sample of the resin is tested. A negative result (e.g., beads remain colorless or yellow) indicates that all the free amines have been acylated and the reaction is complete. A positive result (blue beads) signifies an incomplete reaction, requiring a second coupling. lifetein.com
More advanced, real-time monitoring techniques have been developed to improve efficiency and automation. These Process Analytical Tools (PAT) can track reactions without interrupting the synthesis. s4science.at One such method is refractometry , which measures the refractive index of the reaction solution in real-time. s4science.atacs.org During a coupling reaction, mass is transferred from the solution (the activated amino acid) to the solid phase (the resin-bound peptide), causing a change in the refractive index of the solution. The reaction is considered complete when the refractive index value stabilizes. s4science.atacs.org Similarly, resin swelling can be monitored, as changes in the volume of the resin bed can correlate with the progress of coupling and deprotection steps. rsc.orgnih.gov
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis, also known as classical peptide synthesis, predates SPPS. In this approach, all reactions (coupling and deprotection) are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. nih.gov While often more labor-intensive than SPPS for long peptides due to the need for repeated purifications, it is highly effective for large-scale production and for the synthesis of short peptides or peptide fragments. nih.govchempep.com
Fragment condensation is a strategy within solution-phase synthesis where smaller, protected peptide fragments are synthesized and purified independently and then coupled together to form a larger peptide. chempep.comspringernature.com For the synthesis of this compound, a plausible fragment condensation approach would involve the synthesis of two dipeptide fragments, for example:
N-protected L-Leucyl-L-alanine
C-protected L-Leucyl-L-leucine
These dipeptides would be synthesized, purified, and then coupled. For instance, the carboxyl group of the N-protected L-Leucyl-L-alanine fragment would be activated using a coupling reagent, and then reacted with the deprotected N-terminus of the C-protected L-Leucyl-L-leucine fragment. The final step involves the removal of the terminal protecting groups to yield the target tetrapeptide. A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated fragment. chempep.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. This method can be advantageous for producing large quantities of the tetrapeptide, as the intermediate fragments can be thoroughly purified, potentially leading to a higher purity final product compared to a single, continuous solid-phase synthesis. springernature.com
Activation Strategies in Liquid-Phase Synthesis
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach for producing peptides. bachem.comcreative-peptides.com This method involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. creative-peptides.com A critical step in this process is the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the peptide chain. bachem.com
The general cycle of LPPS includes:
Protection: Reactive groups on the amino acids are temporarily blocked to prevent unwanted side reactions. bachem.com
Activation & Coupling: The carboxylic acid group of the N-protected amino acid is activated by a coupling reagent, making it more reactive towards the N-terminal amine of the growing peptide chain. bachem.com
Deprotection: The N-terminal protecting group is removed to allow for the next coupling cycle. bachem.com
Purification: Unlike solid-phase synthesis, LPPS allows for the purification of the peptide intermediate after each step, which can lead to a purer final product. creative-peptides.com
Several classes of reagents are employed to activate the carboxylic acid group. The choice of activation strategy can significantly impact the reaction's efficiency and the final product's purity. For the synthesis of a tetrapeptide like this compound, common activating agents include carbodiimides, phosphonium salts, and uronium/aminium salts. Another approach is the formation of a mixed anhydride (B1165640). nih.gov
| Activation Strategy | Example Reagents | Mechanism of Action | Key Considerations |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | React with the carboxyl group to form a highly reactive O-acylisourea intermediate. | Can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct (with DCC). DIC is often preferred as its urea (B33335) byproduct is soluble. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxyl group, which then reacts with the amine. | Generally provides high coupling efficiency and low racemization. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Similar to phosphonium salts, they form active esters that readily react with the amino group. | Known for rapid and efficient coupling, often used for sterically hindered amino acids. HATU is particularly effective in preventing racemization. |
| Mixed Anhydrides | Isobutyl chloroformate, T3P® (cyclic propylphosphonic anhydride) | The carboxyl group reacts with the reagent to form a mixed anhydride, which is then aminolyzed. nih.govnih.gov | The reaction must be carefully controlled, often at low temperatures, to avoid side reactions. T3P® is noted for generating water-soluble byproducts, simplifying purification. nih.gov |
This table is generated based on data from multiple sources. nih.govnih.govrsc.orgnih.gov
For instance, the synthesis of a tetrapeptide containing dehydroalanine (B155165) was achieved using the mixed anhydride method with isobutyl chloroformate and N-methylmorpholine at -15 °C. nih.gov Similarly, the biomimetic reagent T3P® has been shown to facilitate peptide bond formation in minutes with minimal epimerization. nih.gov
Enzyme-Catalyzed Peptide Synthesis
Enzymatic methods for peptide synthesis offer a green and highly selective alternative to traditional chemical synthesis. These reactions are conducted under mild conditions, which minimizes the need for protecting groups and reduces the risk of racemization.
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. mdpi.com However, in non-aqueous or low-water environments, their activity can be reversed to catalyze esterification and transesterification reactions. mdpi.com This capability is harnessed in peptide synthesis, primarily for the preparation of amino acid esters, which are key intermediates.
The synthesis of L-alanyl and L-leucyl esters has been successfully demonstrated using various lipases. For example, lipases from Rhizomucor miehei and porcine pancreas have been used to synthesize L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose in a non-polar solvent, achieving high yields. nih.gov Candida antarctica lipase (B570770) B (CALB) is another efficient catalyst for forming poly(amine-co-esters) by copolymerizing diesters with amino-substituted diols, demonstrating the enzyme's tolerance for amino functional groups. nih.gov
The general process for lipase-catalyzed ester synthesis involves reacting an amino acid with an alcohol in an organic solvent in the presence of the lipase. Key parameters that influence the reaction's efficiency include the choice of lipase, solvent, temperature, and the ratio of substrates. mdpi.com For instance, the synthesis of β-amino acid esters was optimized using lipase TL IM from Thermomyces lanuginosus in methanol (B129727) at 35 °C. mdpi.com This enzymatic approach provides a pathway to produce the necessary building blocks, such as L-leucine methyl ester or L-alanine ethyl ester, for the subsequent synthesis of this compound.
| Lipase Source | Application | Substrates | Solvent | Yield |
| Rhizomucor miehei | Synthesis of L-leucyl and L-alanyl esters of D-glucose | L-leucine, L-alanine, D-glucose | Non-polar solvent | Up to >99% |
| Porcine Pancreas | Synthesis of L-leucyl and L-alanyl esters of D-glucose | L-leucine, L-alanine, D-glucose | Non-polar solvent | Up to >99% |
| Candida antarctica (CALB) | Synthesis of poly(amine-co-esters) | Diesters, amino-substituted diols | N/A | High molecular weight polymers |
| Thermomyces lanuginosus (TL IM) | Synthesis of β-amino acid esters | Aromatic amines, acrylates | Methanol | Good |
This table is generated based on data from multiple sources. nih.govnih.govmdpi.comresearchgate.net
Peptide ligases are enzymes that directly catalyze the formation of peptide bonds, offering a powerful tool for protein and peptide synthesis. They exhibit high specificity for their recognition sequences, enabling the precise ligation of unprotected peptide fragments.
Butelase-1 : Isolated from the plant Clitoria ternatea, butelase-1 is an asparaginyl endopeptidase (AEP) that recognizes an Asn/Asp(Asx)-His-Val motif. mdpi.com It cleaves the peptide bond after the Asx residue and ligates it to the N-terminus of another peptide, making it an efficient tool for peptide cyclization and ligation. mdpi.com
OaAEP1 : This ligase, derived from Oldenlandia affinis, has also been used for peptide ligation and can accommodate unnatural or D-amino acids at the ligation site. mdpi.com
Sortase A : A well-studied transpeptidase from Staphylococcus aureus, Sortase A recognizes a specific LPXTG motif and catalyzes the ligation of this sequence to an N-terminal glycine (B1666218) residue. nih.gov
While these enzymes have specific recognition sequences that may not be present in this compound, engineered variants with broader substrate specificity are being developed.
Peptidyl transferase is the primary enzymatic function of the ribosome, responsible for forming peptide bonds during protein biosynthesis in all living organisms. youtube.com It catalyzes the transfer of the growing polypeptide chain from one tRNA molecule to the amino acid of another, a process known as the peptidyl transferase reaction. youtube.comyoutube.com In prokaryotes, this activity resides in the 23S component of the 50S ribosomal subunit, while in eukaryotes, it is found in the 28S component of the 60S subunit. youtube.com This natural process represents the most fundamental example of a transferase-mediated peptide synthesis.
Strategies for Oligopeptide Cyclization
Cyclization is a common strategy to enhance the stability and biological activity of peptides. The head-to-tail cyclization of a linear peptide like this compound to form a cyclic tetrapeptide is challenging due to the significant ring strain in the resulting 12-membered ring. nih.gov
A promising and environmentally friendly method for peptide cyclization is the thermal treatment of linear peptides in the solid state. rsc.org This solvent-free approach involves heating a linear peptide above a critical temperature, which initiates an intramolecular condensation reaction to form a cyclic peptide, with water as the only byproduct. researchgate.net
Research in this area has primarily focused on the cyclization of dipeptides. rsc.orgresearchgate.netnih.govnih.gov Studies on compounds like L-alanyl-L-isoleucine and L-leucyl-L-leucine have shown that the temperature required for cyclization is dependent on the structure of the amino acid side chains. researchgate.netresearchgate.net For example, the cyclization of L-isoleucyl-L-alanine has been studied to determine its kinetic parameters. nih.gov This method has been shown to produce a high yield of the cyclic product. rsc.orgresearchgate.net While the direct application of this method to a tetrapeptide like this compound is not extensively documented, the underlying principles suggest it could be a viable, albeit challenging, synthetic route. The increased conformational flexibility of a tetrapeptide compared to a dipeptide might complicate the adoption of the necessary pre-cyclization conformation in the solid state.
Solution-phase cyclization, or macrolactamization, is a more conventional method for synthesizing cyclic peptides. This technique involves the intramolecular formation of an amide bond between the N- and C-termini of a linear peptide precursor in a dilute solution. nih.gov The use of high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization, which would lead to undesired linear oligomers. nih.gov
The process typically involves activating the C-terminal carboxyl group of the fully protected linear peptide using the same types of coupling reagents as in linear peptide synthesis (e.g., HATU, PyBOP). nih.gov The choice of solvent, coupling reagent, and additives can significantly influence the reaction yield and minimize side reactions like epimerization at the C-terminal residue. nih.gov For smaller peptides, such as tetrapeptides, cyclodimerization can be a competing reaction. nih.gov Introducing turn-inducing elements into the peptide sequence can help pre-organize the linear precursor into a conformation that facilitates ring closure, though this is not inherent to the this compound sequence.
Structural Elucidation and Conformational Analysis of L Leucyl L Alanyl L Leucyl L Leucine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity, spatial proximity, and local conformation.
Advanced 2D-NMR Techniques for Solution Conformation Determination
To unravel the solution conformation of L-Leucyl-L-alanyl-L-leucyl-L-leucine, a suite of two-dimensional (2D) NMR experiments is employed. These techniques disperse the NMR signals into two frequency dimensions, resolving spectral overlap and revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three chemical bonds. For this compound, COSY spectra would confirm the amino acid spin systems by showing correlations between the amide proton (NH), the alpha-proton (Hα), and the side-chain protons of each residue.
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying the complete proton network of each amino acid residue in the tetrapeptide.
A representative table of expected NOE patterns for different secondary structures of a tetrapeptide is shown below.
| NOE Type | Extended β-strand | α-helix | Type I β-turn (i+1, i+2) |
| dαN(i, i+1) | Strong | Medium | Strong (i=2,3) |
| dNN(i, i+1) | Weak | Strong | Medium (i=2,3) |
| dαβ(i, i+3) | Weak | Medium | Strong |
Elucidation of Peptide Cyclization via NMR
Linear peptides can sometimes undergo intramolecular cyclization to form cyclic peptides. NMR spectroscopy is a powerful tool to detect and characterize such cyclization events. For this compound, cyclization would result in the formation of a new amide bond between the N-terminal leucine (B10760876) and the C-terminal leucine.
This cyclization would lead to several distinct changes in the NMR spectra:
Disappearance of Terminal Group Signals: The signals corresponding to the N-terminal amine protons and the C-terminal carboxylic acid proton would disappear.
Changes in Chemical Shifts: The chemical shifts of the protons and carbons near the newly formed peptide bond would be significantly altered due to the change in their chemical environment and the conformational constraints imposed by the cyclic structure.
Unique NOE Contacts: The cyclization would bring the N- and C-terminal residues into close proximity, giving rise to new NOE cross-peaks between their protons that would not be present in the linear precursor.
Isotopic Labeling Approaches in NMR Structural Assignments
To overcome challenges in assigning NMR signals, especially in larger or more complex peptides, isotopic labeling is often employed. This involves enriching the peptide with NMR-active isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). For this compound, this would typically be achieved by using ¹³C- and/or ¹⁵N-labeled amino acids during peptide synthesis.
Isotopic labeling enables a range of powerful heteronuclear NMR experiments:
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each amide proton directly with its attached ¹⁵N nucleus, producing a spectrum where each amino acid residue (except proline) is represented by a single peak. This greatly simplifies the process of assigning the amide resonances.
Triple-Resonance Experiments (e.g., HNCA, HNCACB): These 3D NMR experiments form the backbone of modern protein NMR assignment strategies. They correlate the amide proton and nitrogen of one residue with the alpha- and beta-carbons of the same and/or the preceding residue. This allows for sequential assignment of the entire peptide backbone.
The use of uniformly ¹³C,¹⁵N-labeled this compound would allow for the unambiguous assignment of all backbone and side-chain resonances.
Below is a table of typical ¹H and ¹³C chemical shifts for Leucine and Alanine (B10760859) residues in a random coil conformation, which serve as a baseline for conformational analysis.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Leucine (Leu) | N-H | 8.28 | |
| Hα | 4.37 | 54.8 | |
| Hβ | 1.70 | 42.1 | |
| Hγ | 1.65 | 26.5 | |
| Hδ1/Hδ2 | 0.94 | 24.5 / 23.2 | |
| C' | 177.6 | ||
| Alanine (Ala) | N-H | 8.25 | |
| Hα | 4.35 | 52.5 | |
| Hβ | 1.48 | 19.1 | |
| C' | 177.7 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in peptide analysis for confirming molecular weight, determining amino acid sequence, and identifying post-translational modifications.
High-Resolution Mass Spectrometry for Sequence Verification and Fragment Analysis
High-resolution mass spectrometry (HR-MS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a peptide's elemental composition. For this compound, HR-MS would be used to confirm its molecular weight with high precision.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. In an MS/MS experiment, the protonated peptide ion (the precursor ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, leading to a series of characteristic fragment ions known as b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum.
The theoretical monoisotopic masses of the b- and y-ions for this compound are listed in the table below.
| Fragment | Sequence | Monoisotopic Mass (Da) |
| b₁ | L | 114.0913 |
| b₂ | LA | 185.1288 |
| b₃ | LAL | 298.2131 |
| b₄ | LALL | 411.2974 |
| y₁ | L | 132.1073 |
| y₂ | LL | 245.1916 |
| y₃ | ALL | 316.2291 |
| y₄ | LALL | 429.3134 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Studies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While peptides themselves are generally not volatile enough for GC analysis without derivatization, GC-MS is highly effective for studying the degradation products of peptides that might result from processes such as thermal stress or harsh chemical treatment.
For this compound, thermal degradation could lead to the cleavage of peptide bonds and the breakdown of individual amino acid residues. The resulting smaller, more volatile molecules can be analyzed by GC-MS. Potential degradation products that could be identified include:
Diketopiperazines, which are cyclic dipeptides formed from the condensation of two amino acids.
Products of deamination and decarboxylation of the constituent amino acids. For example, the thermal degradation of leucine is known to produce compounds like 3-methyl-1-butanamine. researchgate.net
Pyroglutamic acid could potentially form if glutamine or glutamic acid were present at the N-terminus, which is not the case for the title compound. nih.govmdpi.com
The identification of these degradation products by GC-MS can provide insights into the stability of the peptide under various conditions.
Vibrational Spectroscopy for Molecular Architecture
Vibrational spectroscopy serves as a powerful tool to probe the secondary structure of peptides by analyzing the vibrations of their constituent atoms. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the peptide backbone and side-chain conformations.
FTIR spectroscopy is particularly sensitive to the secondary structure of peptides, with the amide I and amide II bands being the most informative. The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is a sensitive indicator of the peptide's backbone conformation. Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic amide I frequencies. acs.org
Interactive Data Table: Expected FTIR Amide I and Amide II Bands for this compound in Various Conformations
| Secondary Structure | Expected Amide I (cm⁻¹) | Expected Amide II (cm⁻¹) |
| α-Helix | ~1650 - 1658 | ~1540 - 1550 |
| β-Sheet | ~1620 - 1640 | ~1520 - 1540 |
| β-Turn | ~1660 - 1685 | ~1535 - 1555 |
| Random Coil | ~1640 - 1655 | ~1530 - 1545 |
Note: These are expected frequency ranges based on general peptide structures and may vary for the specific tetrapeptide.
The precise frequencies are influenced by factors such as hydrogen bonding, peptide sequence, and the solvent environment. Differential FTIR spectroscopy could be a valuable technique for monitoring conformational changes in response to environmental stimuli. acs.org
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. aab-ir.ro The Raman spectra of peptides also exhibit characteristic amide I and amide III bands that are sensitive to conformation. nih.gov
Raman Optical Activity (ROA), a chiroptical technique, measures the small difference in the Raman scattering intensity of right- and left-circularly polarized light. nih.gov ROA is exceptionally sensitive to the chirality and conformation of biomolecules, making it a powerful tool for studying the solution-state structures of peptides. nih.gov While no specific ROA studies on this compound have been published, research on tetra-alanine provides a valuable model. These studies have demonstrated that ROA can identify and characterize specific secondary structures, such as the poly(L-proline) II (PPII) helix, which is a common conformation in short, flexible peptides. nih.govresearchgate.net
Interactive Data Table: Potential ROA Marker Bands for Different Conformations of this compound
| Conformation | Key ROA Band Region (cm⁻¹) | Expected Sign/Intensity |
| PPII-like | ~1310 - 1320 (Amide III) | Strong, Positive |
| β-turn | ~1250 - 1280 (Amide III) | Varies with turn type |
| α-helical | ~1650 (Amide I) | Weak to moderate |
Note: These are potential marker bands based on studies of other short peptides, particularly tetra-alanine.
The analysis of ROA spectra, often in conjunction with computational modeling, can provide detailed insights into the conformational ensemble of this compound in solution. researchgate.net
X-ray Diffraction Analysis of Peptide Crystal Structures
X-ray diffraction of single crystals is the gold standard for determining the precise three-dimensional structure of molecules at atomic resolution. For a tetrapeptide like this compound, obtaining a crystal structure would reveal the exact bond lengths, bond angles, and torsion angles, defining its conformation in the solid state.
While a crystal structure for this compound is not currently available in public databases, studies on structurally related peptides provide valuable insights into the likely conformations. For example, the crystal structure of the modified tetrapeptide Boc-Leu-dehydroPhe-Ala-Leu-OCH₃ reveals a double β-turn conformation. nih.gov This suggests that tetrapeptides with similar sequences have a propensity to form compact, folded structures stabilized by intramolecular hydrogen bonds. It is plausible that this compound could also adopt β-turn or other folded conformations in the crystalline state. researchgate.net
Interactive Data Table: Plausible Crystallographic Parameters for this compound Based on Analogous Peptides
| Parameter | Possible Value/System |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁2₁2₁ or P2₁ |
| Dominant Conformation | β-turn, 3₁₀-helix, or extended |
| Hydrogen Bonding | Intramolecular (4→1) and intermolecular |
Note: These are plausible parameters based on crystallographic studies of other short, linear peptides.
The determination of the crystal structure would be invaluable for understanding its molecular recognition properties and for guiding the design of peptidomimetics.
Microscopic Techniques for Morphological Characterization
Microscopic techniques are essential for visualizing the morphology of peptide assemblies at the nanoscale. These methods can reveal how individual peptide molecules self-assemble into larger, ordered structures.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with atomic or near-atomic resolution. It is a powerful tool for characterizing the morphology of peptide thin films and nanostructures. mdpi.com AFM can be used to visualize the self-assembly of peptides into various structures, such as nanofibers, nanotubes, and vesicles. nih.gov
While there are no specific AFM studies on this compound, research on the self-assembly of other short peptides, including those containing leucine and alanine, has shown that they can form a variety of nanostructures. nih.govchemrxiv.org The hydrophobic nature of the leucine side chains in this compound would likely play a significant role in driving its self-assembly in aqueous environments.
Interactive Data Table: Potential Self-Assembled Nanostructures of this compound Observable by AFM
| Nanostructure | Typical Dimensions | Driving Forces |
| Nanofibers | Diameter: 5-50 nm; Length: µm | Hydrogen bonding, hydrophobic interactions |
| Nanotubes | Diameter: 50-500 nm; Length: µm | Stacking of cyclic or β-sheet structures |
| Vesicles | Diameter: 100 nm - 1 µm | Amphiphilic nature of the peptide |
Note: The formation of specific nanostructures is highly dependent on factors such as peptide concentration, solvent, pH, and temperature.
In situ AFM could be employed to monitor the dynamics of the self-assembly process in real-time, providing valuable information on the nucleation and growth of these nanostructures. mdpi.com
Computational Approaches in Tetrapeptide Research
Molecular Dynamics Simulations for Conformational Ensembles
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For a flexible tetrapeptide such as L-Leucyl-L-alanyl-L-leucyl-L-leucine, MD simulations provide a detailed view of its conformational landscape, revealing the various shapes the peptide can adopt in a solution. americanpeptidesociety.orgresearchgate.net
The simulation process begins by defining an initial 3D structure of the peptide, which is then placed in a simulated environment, typically a box of water molecules to mimic physiological conditions. mit.edu The interactions between all atoms are governed by a set of mathematical functions known as a force field (e.g., CHARMM, AMBER, GROMOS). mit.edunih.gov By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of the peptide over a specific period, often ranging from nanoseconds to microseconds. americanpeptidesociety.org
| Parameter | Typical Value / Method | Description |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | A set of equations and parameters used to describe the potential energy of the system's atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Represents the solvent molecules (e.g., water) surrounding the peptide. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |
| Temperature | 298 K (25°C) or 310 K (37°C) | The temperature at which the simulation is run, often set to room or body temperature. mit.edu |
| Simulation Time | 100 ns - 1 µs | The total duration of the simulation, which determines the extent of conformational sampling. |
| Time Step | 2 fs | The small interval of time between successive calculations of forces and positions. |
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their structure and chemical reactivity. Unlike MD simulations that rely on classical mechanics, these methods are based on the principles of quantum mechanics.
Ab Initio methods (from "first principles") use the Schrödinger equation and fundamental physical constants to model a molecule's electronic structure without relying on experimental data. nih.govoup.com While highly accurate, these methods are computationally expensive and are typically used for smaller systems or for benchmarking other methods. oup.com
Density Functional Theory (DFT) is a more common quantum chemical method that offers a good balance between accuracy and computational cost. rsc.orgresearchgate.net DFT calculates the electronic properties of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate Electronic Properties: Compute the distribution of electronic charge, dipole moment, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. mdpi.com
Predict Vibrational Spectra: Simulate infrared (IR) and Raman spectra, which can be compared with experimental results to validate the computed structure. researchgate.netfu-berlin.de
These calculations help researchers understand the nature of the peptide bonds, hydrogen bonding patterns, and the reactivity of different parts of the tetrapeptide molecule.
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Ab Initio (e.g., Hartree-Fock) | Solves the Schrödinger equation from first principles without empirical data. nih.gov | High accuracy; provides a fundamental description of the electronic structure. | Very computationally expensive; limited to smaller molecules. oup.com |
| Density Functional Theory (DFT) | Calculates properties based on the molecule's electron density. rsc.org | Good balance of accuracy and computational cost; suitable for medium-sized molecules. | Choice of functional can affect results; less accurate for some types of interactions than high-level ab initio methods. |
| Semi-Empirical Methods | Uses a simplified quantum mechanical model with parameters derived from experimental data. | Very fast; can be used for large molecules and initial screenings. | Less accurate than DFT and ab initio methods. |
Structure-Activity Relationship (SAR) Modeling for Bioactive Peptides
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of molecules with their biological activity. nih.govcreative-peptides.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead candidates. creative-peptides.com
For a tetrapeptide like this compound, a QSAR study would involve:
Data Collection: Assembling a dataset of peptides with known biological activities (e.g., antimicrobial, antihypertensive, or receptor-binding activities).
Descriptor Calculation: For each peptide, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its hydrophobicity, size, shape, and electronic properties. nih.gov
Model Building: A mathematical model is created using statistical methods (e.g., multiple linear regression, machine learning) to find a quantitative relationship between the descriptors and the observed biological activity. nih.gov
Model Validation: The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, untested peptides. acs.org
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | Describes molecular branching and size. |
| Geometrical | Molecular Surface Area | Represents the 3D size and shape of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule. |
| Electronic | Dipole Moment | Measures the polarity and charge distribution of the molecule. |
| Amino Acid Indices | Hydrophobicity Scale (e.g., Kyte-Doolittle) | Represents properties of the constituent amino acids. |
Computational Prediction of Peptide-Protein Interactions
Many bioactive peptides exert their effects by binding to specific protein targets, such as enzymes or receptors. frontiersin.org Predicting how a peptide like this compound interacts with a protein is a key challenge that can be addressed using computational methods, primarily molecular docking and machine learning. arxiv.org
Molecular Docking is a technique that predicts the preferred orientation of one molecule (the ligand, e.g., the tetrapeptide) when bound to a second (the receptor, e.g., a protein) to form a stable complex. arxiv.org The process involves two main steps:
Sampling: The docking algorithm explores a vast number of possible binding poses of the peptide in the active site of the protein. Given the flexibility of peptides, this is a significant challenge. arxiv.org
Scoring: Each pose is evaluated using a "scoring function," which estimates the binding affinity (the strength of the interaction). The pose with the best score is predicted as the most likely binding mode.
Specialized peptide-protein docking programs like PIPER-FlexPepDock and template-based methods like InterPep2 have been developed to handle the inherent flexibility of peptides. frontiersin.orgnih.gov These tools can help identify the key amino acid residues in both the peptide and the protein that are responsible for the binding interaction.
More recently, machine learning approaches have been combined with docking to accelerate the screening of large peptide libraries and improve prediction accuracy. nih.gov These methods learn from known peptide-protein interaction data to classify new pairs as binders or non-binders. arxiv.orgnih.gov
| Tool | Methodology | Key Feature |
|---|---|---|
| ZDOCK | Rigid-body docking based on Fast Fourier Transform (FFT). frontiersin.org | Very fast for initial-stage rigid docking. |
| PIPER-FlexPepDock | Combines FFT-based rigid-body docking with high-resolution refinement. frontiersin.org | Models peptide flexibility during the docking process. nih.gov |
| InterPep2 | Template-based docking using known interaction surfaces. nih.gov | Effective when a similar peptide-protein complex structure already exists. |
| AlphaFold-Multimer | Deep learning model that predicts the structure of protein complexes. biorxiv.orgbiorxiv.org | Can predict peptide-protein complex structures with high accuracy. biorxiv.org |
Molecular Interactions and Mechanistic Studies of L Leucyl L Alanyl L Leucyl L Leucine
Mechanisms of Amino Acid and Oligopeptide Transport
The uptake of peptides into cells is a vital biological process, accomplished by specific, energy-dependent transporter proteins found in organisms ranging from bacteria to humans. wikipedia.org For a tetrapeptide like L-Leucyl-L-alanyl-L-leucyl-L-leucine, transport across the cell membrane would not occur via transporters for free amino acids but rather through dedicated oligopeptide transport systems. These systems are broadly categorized and differ in their energy source, substrate specificity, and organism type.
In bacteria, peptide transport is primarily handled by the ATP-binding cassette (ABC) superfamily, with the oligopeptide permease (Opp) system being a well-known example. nih.gov These multi-subunit pumps utilize the energy from ATP hydrolysis to move peptides across the inner membrane. nih.gov
In eukaryotes, including yeast and mammals, different transporter families are involved. The Proton-dependent Oligopeptide Transporter (POT) or Peptide Transporter (PTR) family, part of the Major Facilitator Superfamily (MFS), is primarily responsible for the uptake of di- and tripeptides, using a proton gradient as the driving force. wikipedia.orgnih.gov For tetrapeptides and larger oligopeptides (typically 4-5 amino acids in length), the Oligopeptide Transporter (OPT) family is the primary mechanism in organisms like yeast and plants. frontiersin.orgnih.gov These transporters also function as proton-solute symporters. nih.gov In mammals, the PEPT1 and PEPT2 transporters (members of the POT family) are well-characterized for di- and tripeptide absorption, but some evidence suggests PEPT2 may also transport tetrapeptides.
Given its structure as a tetrapeptide composed of L-form amino acids, this compound would be expected to be a substrate for members of the OPT family in fungi and plants or potentially transported by analogous systems in other organisms. frontiersin.orgnih.gov These transport mechanisms are stereoselective, showing a high preference for peptides containing L-amino acids linked by α-peptide bonds. frontiersin.org
| Transporter Family | Typical Substrates | Energy Source | Organisms |
|---|---|---|---|
| POT/PTR (e.g., PEPT1, PEPT2) | Di- and Tripeptides | Proton Gradient (H+ Symport) | Bacteria, Yeast, Plants, Mammals |
| OPT | Tetra- and Pentapeptides | Proton Gradient (H+ Symport) | Yeast, Plants, Fungi |
| ABC (e.g., Opp, Dpp) | Di- to Oligopeptides | ATP Hydrolysis | Primarily Bacteria |
Once an oligopeptide like this compound is transported into the cell, it is typically hydrolyzed by intracellular peptidases into its constituent amino acids: L-leucine and L-alanine. The transport of these individual amino acids, particularly the essential amino acid leucine (B10760876), is well-studied in various model organisms.
In bacteria, the Leucine Transporter (LeuT) is a well-characterized example. LeuT is a symporter that uses the electrochemical gradient of sodium ions (Na+) to drive the uptake of small hydrophobic amino acids like leucine and alanine (B10760859). wikipedia.orgrcsb.org It is a homodimer with each subunit containing 12 transmembrane helices that form a channel. wikipedia.orgproteopedia.org The transport mechanism is thought to function like a "rocker switch," where the binding of sodium ions and leucine on the extracellular side induces a conformational change that exposes the binding sites to the cell's interior, releasing the cargo. rcsb.org
In mammals, the transport of large neutral amino acids, including leucine, is predominantly handled by the L-type Amino Acid Transporters (LATs), which are Na+-independent exchangers (antiporters). nih.gov The most studied of these is LAT1 (SLC7A5), which requires association with another protein, 4F2hc (SLC3A2), to function. LAT1 is highly expressed at barriers like the blood-brain barrier and plays a critical role in transporting essential amino acids. nih.gov It mediates the transport of one amino acid into the cell while simultaneously exporting another out, with a 1:1 stoichiometry. Other transporters like LAT2, which has a broader substrate specificity, also contribute to leucine uptake. nih.gov
| Transporter | Model Organism | Transport Mechanism | Key Features |
|---|---|---|---|
| LeuT | Bacteria (e.g., Aquifex aeolicus) | Na+ Symporter | Transports Leucine and Alanine; uses sodium gradient. |
| LAT1 (SLC7A5) | Mammals | Na+-independent Antiporter | High affinity for large neutral amino acids; requires 4F2hc subunit. |
| LAT2 (SLC7A8) | Mammals | Na+-independent Antiporter | Broader substrate specificity than LAT1. |
Participation in Broader Metabolic Pathways (e.g., Amino Acid Biosynthesis Regulation)
Following intracellular hydrolysis, the constituent amino acids of this compound—three parts L-leucine and one part L-alanine—enter the cell's metabolic pool and participate in numerous pathways.
L-leucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein metabolism. It acts as a signaling molecule to stimulate protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (B549165) (mTOR) pathway. wikipedia.orgnih.gov Leucine sensing by the cell, which leads to mTOR Complex 1 (mTORC1) activation, involves the leucyl-tRNA synthetase enzyme. nih.gov Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote mRNA translation and protein biosynthesis. nih.govresearchgate.net
Catabolically, leucine is exclusively ketogenic. Its degradation begins with transamination to α-ketoisocaproate (α-KIC), followed by oxidative decarboxylation to isovaleryl-CoA. wikipedia.org Ultimately, the carbon skeleton of leucine is converted into acetyl-CoA and acetoacetate, which can be used for ATP production in the citric acid cycle or for the synthesis of ketone bodies and sterols. wikipedia.org
The availability of amino acids is a critical factor in the regulation of their own biosynthetic pathways. Typically, the end product of a pathway inhibits the activity of the first committed enzyme in that sequence, a process known as feedback inhibition. wikipedia.org For example, in bacteria, the biosynthesis of leucine, valine, and isoleucine shares several enzymes, and these pathways are tightly regulated by the cellular concentrations of these BCAAs. wikipedia.org The presence of external leucine, such as that provided by the breakdown of this compound, would signal to the cell that synthesis of new leucine is unnecessary. This conserves cellular energy and resources by downregulating the expression and activity of the biosynthetic enzymes. wikipedia.org Glucagon, a key hormone, also plays a significant role in regulating amino acid metabolism, and a deficiency in its action can lead to increased plasma amino acid levels.
Self Assembly and Supramolecular Organization of L Leucyl L Alanyl L Leucyl L Leucine
Fundamental Principles of Oligopeptide Self-Assembly
The self-assembly of oligopeptides is a spontaneous process driven by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic effects, van der Waals forces, and electrostatic interactions, dictate the final supramolecular architecture. The primary amino acid sequence is the fundamental determinant of self-assembly, as the nature and arrangement of the side chains control the balance of these forces. annualreviews.org Secondary structures, such as β-sheets and α-helices, often serve as the foundational motifs for the formation of larger, hierarchical structures. annualreviews.org The process is a delicate balance between enthalpy (driven by the formation of favorable interactions) and entropy (related to the ordering of solvent and peptide molecules).
Hierarchical Structure Formation
Oligopeptides can assemble into a variety of well-defined nanostructures, a process that typically occurs in a hierarchical fashion. This means that smaller, simpler structures associate to form progressively larger and more complex ones.
Micelle Formation
For amphiphilic peptides, which possess distinct hydrophobic and hydrophilic domains, self-assembly in aqueous solution often begins with the formation of micelles. In these structures, the hydrophobic regions aggregate to minimize contact with water, while the hydrophilic portions are exposed to the aqueous environment. The specific geometry of the resulting micelles is influenced by the relative sizes of the hydrophobic and hydrophilic domains.
Nanofiber and Web-like Structure Generation
Many short peptides are known to form extended one-dimensional structures such as nanofibers and nanotubes. These are often stabilized by extensive networks of hydrogen bonds, forming β-sheet structures where the peptide backbones are aligned. These nanofibers can further entangle to create complex, web-like hydrogel networks capable of entrapping large amounts of water.
Formation of Porous Crystals
Under specific conditions, oligopeptides can crystallize into highly ordered, three-dimensional porous structures. The formation of these peptide-based porous crystals is of significant interest for applications in catalysis, separation, and gas storage. The precise control over the peptide sequence and crystallization conditions is crucial for obtaining desired pore sizes and functionalities.
Stimuli-Responsive Control over Self-Assembly Dynamics
A key area of research in peptide-based materials is the ability to control their self-assembly and disassembly in response to external stimuli. This allows for the creation of "smart" materials with dynamic properties. Common stimuli include:
| Stimulus | Mechanism of Action |
| pH | Changes in pH can alter the protonation state of acidic or basic amino acid side chains, thereby modifying electrostatic interactions and disrupting or inducing self-assembly. |
| Temperature | Temperature can affect the strength of both hydrogen bonds and hydrophobic interactions. For some peptides, an increase in temperature can promote self-assembly by enhancing hydrophobic effects. |
| Solvent Systems | The polarity and composition of the solvent can significantly influence the solubility of the peptide and the nature of the dominant intermolecular forces, leading to different assembled structures. |
Design Principles for Bioinspired Tetrapeptide Materials
The design of novel tetrapeptide-based materials draws inspiration from the structure and function of natural proteins. Key design principles include:
Sequence Specificity: The precise arrangement of amino acids is critical. Alternating patterns of hydrophobic and hydrophilic residues, for example, can be used to promote the formation of amphiphilic structures that assemble into nanofibers or vesicles.
Balancing Interactions: A careful balance of the various non-covalent forces is necessary to achieve stable, well-defined structures.
Incorporation of Functional Motifs: Specific amino acid sequences known to impart biological activity or responsiveness can be incorporated into the tetrapeptide design.
Control of Chirality: The use of L- or D-amino acids can influence the helical twist of assembled fibers and their biological stability.
While these general principles provide a framework for understanding and designing self-assembling tetrapeptides, the specific behavior of L-Leucyl-L-alanyl-L-leucyl-L-leucine remains an open area for future research. Experimental studies are required to elucidate its unique self-assembly pathways and the potential for its application in biomaterials science.
Emerging Avenues and Future Research Directions
Identification of Novel Biological Functions and Binding Partners
The biological activities of L-Leucyl-L-alanyl-L-leucyl-L-leucine have not yet been extensively characterized. However, based on the known functions of its constituent amino acids and related oligopeptides, several promising research avenues can be proposed.
L-leucine is a well-known activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This suggests that this compound could potentially modulate mTOR activity, although the specific nature of this interaction would require investigation. Oligopeptides have also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with important roles in glucose homeostasis. researchgate.net Future studies could explore whether this tetrapeptide exhibits similar activity, which could have implications for metabolic disorders.
Furthermore, the high leucine (B10760876) content of this peptide suggests it may possess cell-penetrating properties. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. reading.ac.uk The hydrophobic nature of leucine is a common feature in many CPPs. aksaray.edu.tr Research into the potential of this compound to act as a CPP could open doors for its use in drug delivery systems.
The identification of specific binding partners is crucial to elucidating the biological functions of any molecule. High-throughput screening techniques, such as yeast two-hybrid analysis and affinity chromatography coupled with mass spectrometry, could be employed to identify proteins or other biomolecules that interact with this compound.
Table 1: Potential Biological Functions and Research Approaches for this compound
| Potential Biological Function | Rationale | Suggested Research Approaches |
| Modulation of mTOR Signaling | High L-leucine content; L-leucine is a known mTOR activator. | In vitro kinase assays; Western blotting for mTOR pathway proteins in treated cells. |
| Stimulation of GLP-1 Secretion | Some oligopeptides are known to stimulate GLP-1 release. researchgate.net | In vitro and in vivo models of enteroendocrine L-cells. |
| Cell-Penetrating Peptide Activity | High content of hydrophobic leucine residues, a common feature of CPPs. reading.ac.ukaksaray.edu.tr | Cellular uptake studies using fluorescently labeled tetrapeptide; delivery of cargo molecules. |
| Antimicrobial Activity | Leucine-rich peptides have shown antimicrobial properties. | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |
Rational Design of Modified Tetrapeptide Analogues for Specific Applications
The native form of this compound may possess inherent limitations for therapeutic or biotechnological applications, such as poor stability or low bioavailability. nih.govresearchgate.net Rational design and chemical modification can be employed to create analogues with enhanced properties.
One common strategy is cyclization , which involves forming a cyclic peptide structure. rsc.org Cyclic tetrapeptides are known to be more resistant to enzymatic degradation and can exhibit improved receptor binding affinity due to their constrained conformation. dergipark.org.trrsc.org The synthesis of a cyclic version of this compound could therefore enhance its potential as a therapeutic agent.
Another powerful modification is N-methylation , the addition of a methyl group to the amide nitrogen of the peptide backbone. dntb.gov.ua This modification can increase metabolic stability, improve membrane permeability, and in some cases, enhance biological activity. ulster.ac.uknih.gov A systematic N-methylation scan of the this compound backbone could yield analogues with significantly improved pharmacokinetic profiles. researchgate.net
Other modifications, such as PEGylation (attachment of polyethylene (B3416737) glycol) and lipidation (attachment of a lipid moiety), are also widely used to improve the stability and bioavailability of peptides. rsc.org PEGylation can increase the hydrodynamic size of the peptide, reducing renal clearance, while lipidation can enhance its ability to cross cell membranes. rsc.org
Table 2: Strategies for the Rational Design of this compound Analogues
| Modification Strategy | Description | Potential Advantages |
| Cyclization | Formation of a cyclic peptide structure. rsc.org | Increased resistance to proteases, enhanced receptor binding affinity. dergipark.org.trrsc.org |
| N-methylation | Addition of a methyl group to the peptide backbone. dntb.gov.ua | Improved metabolic stability, enhanced membrane permeability. ulster.ac.uknih.gov |
| PEGylation | Covalent attachment of polyethylene glycol chains. rsc.org | Increased half-life in circulation, reduced immunogenicity. |
| Lipidation | Attachment of a lipid molecule. rsc.org | Improved cell membrane penetration, enhanced absorption. |
Advancements in Synthetic and Analytical Methodologies for Complex Oligopeptides
The synthesis and purification of a hydrophobic, leucine-rich tetrapeptide like this compound can present challenges. However, recent advancements in peptide synthesis and analytical techniques offer robust solutions.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides. rsc.org For hydrophobic sequences that are prone to aggregation, specialized resins and protocols have been developed. The use of non-polar polystyrene-based resins can improve the synthesis of hydrophobic peptides. dergipark.org.tr Additionally, the so-called "magic mixture" of solvents (DCM, DMF, and NMP in a 1:1:1 ratio) can enhance solvation and reduce aggregation during synthesis. dergipark.org.tr
The purification of the crude synthetic peptide is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on hydrophobicity. nih.gov For characterization, a combination of analytical techniques is employed. Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide. researchgate.netresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. researchgate.netTandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. nih.govNuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution. researchgate.net
Table 3: Synthetic and Analytical Methodologies for this compound
| Methodology | Application | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the tetrapeptide. | Use of specialized resins and solvent mixtures for hydrophobic sequences. dergipark.org.tr |
| Reversed-Phase HPLC (RP-HPLC) | Purification of the crude peptide. nih.gov | Optimization of mobile phase and gradient for efficient separation. |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. researchgate.netresearchgate.net | Choice of ionization technique (MALDI or ESI). researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Confirmation of the amino acid sequence. nih.gov | Fragmentation analysis to identify individual amino acids. |
| NMR Spectroscopy | Determination of 3D structure and conformation. researchgate.net | Analysis of peptide in a suitable solvent to mimic biological conditions. |
Exploration of Self-Assembled Tetrapeptide Materials in Advanced Engineering Contexts
Short peptides, particularly those with alternating hydrophobic and hydrophilic residues, have a remarkable ability to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govscienceopen.com The high leucine content of this compound suggests it may also possess such self-assembling properties.
The self-assembly of this tetrapeptide could lead to the formation of hydrogels, which are three-dimensional networks of polymer chains that can hold large amounts of water. Peptide-based hydrogels are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov They can serve as scaffolds for 3D cell culture and tissue engineering, mimicking the natural extracellular matrix. nih.govnih.gov The mechanical properties of these hydrogels can often be tuned by changing the peptide concentration. nih.gov
Furthermore, self-assembled peptide nanostructures can be used as vehicles for drug delivery. researchgate.netrsc.org The hydrophobic core of these structures could encapsulate poorly water-soluble drugs, improving their solubility and bioavailability. The surface of these nanostructures could also be functionalized with targeting ligands to direct the drug to specific cells or tissues.
The exploration of the self-assembly of this compound and its analogues could lead to the development of novel biomaterials with a wide range of applications in regenerative medicine, drug delivery, and nanotechnology.
Table 4: Potential Applications of Self-Assembled this compound Materials
| Application Area | Description | Potential Advantages |
| Tissue Engineering | Use as a scaffold for 3D cell culture and to promote tissue regeneration. nih.govnih.gov | Biocompatible, biodegradable, and can mimic the extracellular matrix. nih.gov |
| Drug Delivery | Encapsulation and targeted delivery of therapeutic agents. researchgate.netrsc.org | Can improve the solubility and stability of drugs, and enable targeted delivery. |
| Bioprinting | As a component of bioinks for the fabrication of 3D tissue constructs. scienceopen.com | Shear-thinning and self-healing properties are desirable for bioprinting. scienceopen.com |
| Nanotechnology | Formation of nanotubes, nanofibers, and other ordered nanostructures. nih.govreading.ac.uk | Potential applications in electronics, catalysis, and sensing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
